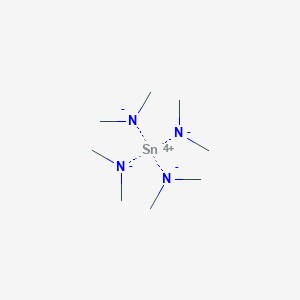

Dimethylazanide;tin(4+)

説明

Dimethylazanide (N(CH₃)₂⁻) is the conjugate base of dimethylamine, commonly used as a ligand in organometallic chemistry to stabilize high oxidation state metal centers. The hypothetical compound "Dimethylazanide;tin(4+)" would involve a tin(IV) cation (Sn⁴⁺) coordinated by dimethylazanide ligands.

特性

IUPAC Name |

dimethylazanide;tin(4+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXTVQNIFGXMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Dimethylazanide;tin(4+) can be synthesized through several methods. One common approach involves the reaction of tin tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction proceeds as follows:

SnCl4+4LiNMe2→Sn(NMe2)4+4LiCl

This reaction requires careful control of temperature and the exclusion of moisture to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of dimethylazanide;tin(4+) typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

Dimethylazanide;tin(4+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to lower oxidation states of tin.

Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with dimethylazanide;tin(4+) include:

Oxidizing agents: Such as oxygen or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride.

Substituting agents: Such as various amines or phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of tin complexes with different ligands .

科学的研究の応用

Dimethylazanide;tin(4+) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of tin-containing compounds and materials.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.

Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry

作用機序

The mechanism by which dimethylazanide;tin(4+) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment. For example, in catalysis, the compound can facilitate the activation of small molecules through coordination and electron transfer processes .

類似化合物との比較

Structural and Chemical Properties

The table below summarizes key properties of analogous metal-dimethylazanide complexes:

¹The original IUPAC name in states titanium(3+), but charge balancing confirms Ti⁴⁺.

²Calculated using Hf (178.49), C₅H₅⁻ (65.09), and 3×N(CH₃)₂⁻ (73.14 each).

³Based on Cp (pentamethylcyclopentadienyl: 119.22), Ti (47.87), and 3×N(CH₃)₂⁻.*

⁴Ti (47.87) + 2×N(CH₃)₂⁻ + 2×N(C₂H₅)₂⁻.

Key Observations:

- Metal Center Influence :

- Ligand Effects :

Stability and Reactivity

- Thermal Stability : Hf complexes decompose at higher temperatures (>300°C) than Ti analogs due to stronger Hf–N bonds .

- Hydrolysis Sensitivity : All amido complexes are moisture-sensitive, but Ti⁴⁺ compounds react more vigorously with water than Hf⁴⁺ due to smaller ionic size and higher charge density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。